N-(3-aminopropyl)-3,5-difluorobenzamide

Description

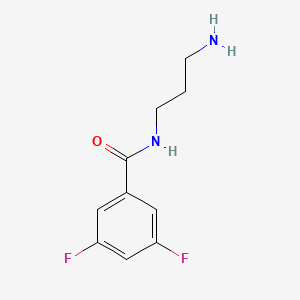

N-(3-aminopropyl)-3,5-difluorobenzamide is a benzamide derivative characterized by a 3-aminopropyl side chain and fluorine atoms at the 3- and 5-positions of the benzamide ring.

Properties

IUPAC Name |

N-(3-aminopropyl)-3,5-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2O/c11-8-4-7(5-9(12)6-8)10(15)14-3-1-2-13/h4-6H,1-3,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYXCNRVSNOZFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)NCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Agrochemical Derivatives with Difluorobenzamide Moieties

Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide) and CGA-112913 (N-4-(3-chloro-5-trifluoromethyl-2-pyridinyloxy)-3,5-dichlorophenylaminocarbonyl)-2,6-difluorobenzamide) share the difluorobenzamide core but differ in substituents. Diflubenzuron is an insect growth regulator, while CGA-112913 is a pesticide precursor. The 3,5-difluoro substitution in the target compound may enhance environmental persistence compared to CGA-112913’s trifluoromethyl group, which increases lipophilicity .

Lufenuron (N-{{{2,5-dichloro-4-(1,1,2,3,3-hexafluoro-propoxyl)-phenyl} amino}-2,6-difluorobenzamide}) incorporates a hexafluoropropoxyl group, broadening its insecticidal spectrum. In contrast, the target compound’s simpler fluorination pattern may reduce synthetic complexity while maintaining moderate bioactivity .

Table 1: Agrochemical Difluorobenzamide Derivatives

Pharmacological Analogs with Aminopropyl Linkages

AMTB (N-(3-aminopropyl)-2-([(3-methylphenyl)methyl]oxy)-N-(2-thienylmethyl)benzamide hydrochloride) shares the 3-aminopropylbenzamide backbone but includes aromatic ether and thienyl groups. AMTB acts as a TRPM8 channel antagonist, indicating that the aminopropyl group facilitates receptor interaction.

N-[3-(Dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride features a benzothiazole ring and methoxy groups. Compared to the target compound’s fluorines, methoxy groups increase electron density, altering pharmacokinetic properties such as metabolic oxidation rates .

Substituent Effects on Functionality

- Fluorine vs. Trifluoromethyl : Fluorine atoms (as in the target compound) provide moderate electronegativity and steric compactness, whereas trifluoromethyl groups (e.g., in CGA-112913) enhance hydrophobicity and resistance to enzymatic degradation .

- Aminopropyl vs. Heterocyclic Side Chains: The aminopropyl group in the target compound and AMTB supports hydrogen bonding, critical for biological activity. In contrast, heterocyclic side chains (e.g., pyridinyloxy in CGA-112913) may improve target specificity .

Key Research Findings

- Fluorinated benzamides are prevalent in agrochemicals due to their stability and bioavailability. The target compound’s 3,5-difluoro substitution offers a balance between synthetic feasibility and bioactivity .

- Aminopropyl-linked benzamides show versatility across domains, from TRPM8 modulation (AMTB) to metal sorption (pipecoline resins), highlighting the scaffold’s adaptability .

- Substituent choice (e.g., fluorine, methoxy, trifluoromethyl) critically impacts electronic properties, solubility, and environmental behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.